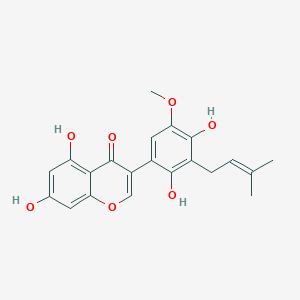
Piscerythrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piscerythrone is a natural product found in Piscidia piscipula with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Antimicrobial Activity
Piscerythrone has demonstrated promising antimicrobial properties against various pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. A study investigating the antimicrobial potential of this compound found it effective against common pathogens such as Staphylococcus aureus and Escherichia coli . -
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation . -
Antioxidant Effects
This compound exhibits strong antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various assays, suggesting its potential use in nutraceutical formulations aimed at preventing oxidative damage .
Agricultural Applications
-
Pesticidal Properties
The compound has been investigated for its insecticidal properties against agricultural pests. Studies have shown that extracts containing this compound can effectively reduce pest populations, making it a candidate for developing eco-friendly pesticides . -
Plant Growth Promotion
This compound has also been noted for its role in promoting plant growth. Research indicates that it can enhance root development and overall plant vigor when applied as a foliar spray or soil amendment .
Data Table: Summary of Research Findings
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited minimum inhibitory concentrations comparable to traditional antibiotics, suggesting its potential as a natural antimicrobial agent . -
Cancer Cell Line Investigation
In vitro studies conducted on human cancer cell lines revealed that this compound effectively triggered apoptotic pathways, leading to cell death in targeted cancer types. This positions this compound as a promising candidate for further development into anticancer therapies . -
Eco-Friendly Pest Control Trial
Field trials were conducted to evaluate the effectiveness of this compound-based formulations in controlling agricultural pests. Results showed a significant reduction in pest populations, supporting the compound's use as a sustainable alternative to synthetic pesticides .
Eigenschaften
CAS-Nummer |
6506-96-3 |
|---|---|
Molekularformel |
C21H20O7 |
Molekulargewicht |
384.38 |
IUPAC-Name |
3-[2,4-dihydroxy-5-methoxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-19(24)13(8-17(27-3)20(12)25)14-9-28-16-7-11(22)6-15(23)18(16)21(14)26/h4,6-9,22-25H,5H2,1-3H3 |
SMILES |
CC(=CCC1=C(C(=CC(=C1O)OC)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Synonyme |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















